5-Oxaspiro[2.4]heptan-1-ylmethanamine
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Overview
Description
5-Oxaspiro[2.4]heptan-1-ylmethanamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, and an amine group attached to the methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.4]heptan-1-ylmethanamine typically involves the reaction of an appropriate oxirane precursor with a cyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.4]heptan-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
5-Oxaspiro[2.4]heptan-1-ylmethanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.4]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[2.4]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.
Spiro[2.4]heptan-1-amine: Does not contain the oxirane ring, affecting its chemical properties and reactivity.
Uniqueness
5-Oxaspiro[2.4]heptan-1-ylmethanamine is unique due to its combination of an oxirane ring, a cyclopropane ring, and an amine group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-oxaspiro[2.4]heptan-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESSGRISLUQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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